Cas no 2121207-53-0 (1-{4-(difluoromethyl)sulfanylphenyl}cyclopropane-1-carbonitrile)

1-{4-(Difluoromethyl)sulfanylphenyl}cyclopropane-1-carbonitrile is a specialized organic compound featuring a cyclopropane ring substituted with a carbonitrile group and a 4-(difluoromethyl)sulfanylphenyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of biologically active molecules. The difluoromethylsulfanyl group enhances metabolic stability and lipophilicity, while the cyclopropane ring contributes to conformational rigidity, influencing binding affinity in target interactions. The carbonitrile functionality offers versatility for further derivatization. Its well-defined chemical properties make it valuable for research in medicinal chemistry and material science, where precise molecular modifications are critical.
1-{4-(difluoromethyl)sulfanylphenyl}cyclopropane-1-carbonitrile structure
2121207-53-0 structure
Product name:1-{4-(difluoromethyl)sulfanylphenyl}cyclopropane-1-carbonitrile
CAS No:2121207-53-0
MF:C11H9F2NS
MW:225.25766825676
CID:5984876
PubChem ID:165883634

1-{4-(difluoromethyl)sulfanylphenyl}cyclopropane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-{4-(difluoromethyl)sulfanylphenyl}cyclopropane-1-carbonitrile
    • EN300-1953254
    • 1-{4-[(difluoromethyl)sulfanyl]phenyl}cyclopropane-1-carbonitrile
    • 2121207-53-0
    • Inchi: 1S/C11H9F2NS/c12-10(13)15-9-3-1-8(2-4-9)11(7-14)5-6-11/h1-4,10H,5-6H2
    • InChI Key: SWIVNKYZGABVSI-UHFFFAOYSA-N
    • SMILES: S(C(F)F)C1C=CC(=CC=1)C1(C#N)CC1

Computed Properties

  • Exact Mass: 225.04237679g/mol
  • Monoisotopic Mass: 225.04237679g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.1Ų
  • XLogP3: 3.4

1-{4-(difluoromethyl)sulfanylphenyl}cyclopropane-1-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1953254-1.0g
1-{4-[(difluoromethyl)sulfanyl]phenyl}cyclopropane-1-carbonitrile
2121207-53-0
1g
$1343.0 2023-05-26
Enamine
EN300-1953254-5.0g
1-{4-[(difluoromethyl)sulfanyl]phenyl}cyclopropane-1-carbonitrile
2121207-53-0
5g
$3894.0 2023-05-26
Enamine
EN300-1953254-0.5g
1-{4-[(difluoromethyl)sulfanyl]phenyl}cyclopropane-1-carbonitrile
2121207-53-0
0.5g
$1289.0 2023-09-17
Enamine
EN300-1953254-2.5g
1-{4-[(difluoromethyl)sulfanyl]phenyl}cyclopropane-1-carbonitrile
2121207-53-0
2.5g
$2631.0 2023-09-17
Enamine
EN300-1953254-5g
1-{4-[(difluoromethyl)sulfanyl]phenyl}cyclopropane-1-carbonitrile
2121207-53-0
5g
$3894.0 2023-09-17
Enamine
EN300-1953254-0.25g
1-{4-[(difluoromethyl)sulfanyl]phenyl}cyclopropane-1-carbonitrile
2121207-53-0
0.25g
$1235.0 2023-09-17
Enamine
EN300-1953254-0.1g
1-{4-[(difluoromethyl)sulfanyl]phenyl}cyclopropane-1-carbonitrile
2121207-53-0
0.1g
$1183.0 2023-09-17
Enamine
EN300-1953254-1g
1-{4-[(difluoromethyl)sulfanyl]phenyl}cyclopropane-1-carbonitrile
2121207-53-0
1g
$1343.0 2023-09-17
Enamine
EN300-1953254-10g
1-{4-[(difluoromethyl)sulfanyl]phenyl}cyclopropane-1-carbonitrile
2121207-53-0
10g
$5774.0 2023-09-17
Enamine
EN300-1953254-10.0g
1-{4-[(difluoromethyl)sulfanyl]phenyl}cyclopropane-1-carbonitrile
2121207-53-0
10g
$5774.0 2023-05-26

1-{4-(difluoromethyl)sulfanylphenyl}cyclopropane-1-carbonitrile Related Literature

Additional information on 1-{4-(difluoromethyl)sulfanylphenyl}cyclopropane-1-carbonitrile

Comprehensive Overview of 1-{4-(difluoromethyl)sulfanylphenyl}cyclopropane-1-carbonitrile (CAS No. 2121207-53-0)

The compound 1-{4-(difluoromethyl)sulfanylphenyl}cyclopropane-1-carbonitrile (CAS No. 2121207-53-0) is a highly specialized organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and agrochemical research. This article delves into the chemical properties, synthesis methods, and emerging applications of this compound, while also addressing common queries and trends in the field.

Chemically, 1-{4-(difluoromethyl)sulfanylphenyl}cyclopropane-1-carbonitrile belongs to the class of cyclopropane derivatives, which are known for their strained ring structure and reactivity. The presence of a difluoromethylsulfanyl group and a carbonitrile moiety further enhances its versatility, making it a valuable intermediate in the synthesis of more complex molecules. Researchers have explored its use in the development of novel bioactive compounds, particularly in the context of drug discovery and crop protection.

One of the most frequently asked questions about this compound revolves around its synthetic route. The synthesis of 1-{4-(difluoromethyl)sulfanylphenyl}cyclopropane-1-carbonitrile typically involves multi-step organic reactions, including cyclopropanation and nucleophilic substitution. Advanced techniques such as microwave-assisted synthesis and catalyzed cross-coupling reactions have been employed to improve yield and efficiency. These methods align with the growing demand for green chemistry and sustainable synthesis practices, which are hot topics in the scientific community.

In terms of applications, 1-{4-(difluoromethyl)sulfanylphenyl}cyclopropane-1-carbonitrile has shown promise in the design of enzyme inhibitors and receptor modulators. Its structural motif is particularly relevant in the development of antiviral agents and anti-inflammatory drugs, areas that have seen increased research activity due to global health challenges. Additionally, its agrochemical potential is being investigated, with studies focusing on its role as a pesticide intermediate or herbicide precursor.

The compound's physicochemical properties, such as solubility, stability, and reactivity, are critical for its practical use. Recent studies have highlighted its moderate lipophilicity, which can influence its bioavailability and pharmacokinetic profile. These findings are essential for researchers working on structure-activity relationships (SAR) and molecular optimization.

From an industrial perspective, the demand for 1-{4-(difluoromethyl)sulfanylphenyl}cyclopropane-1-carbonitrile is driven by its role as a building block in fine chemical synthesis. Companies specializing in custom synthesis and contract research often seek this compound for proprietary projects. The rise of AI-driven drug discovery and high-throughput screening has further amplified its relevance, as it fits into the broader trend of fragment-based drug design.

Safety and handling of 1-{4-(difluoromethyl)sulfanylphenyl}cyclopropane-1-carbonitrile are also topics of interest. While it is not classified as a hazardous material, standard laboratory precautions should be followed, including the use of personal protective equipment (PPE) and proper ventilation. This aligns with the broader industry focus on laboratory safety and risk mitigation.

In conclusion, 1-{4-(difluoromethyl)sulfanylphenyl}cyclopropane-1-carbonitrile (CAS No. 2121207-53-0) represents a fascinating area of research with diverse applications. Its unique chemical structure and functional groups make it a valuable tool for scientists exploring new frontiers in medicinal chemistry and agrochemical development. As the scientific community continues to innovate, this compound is likely to play an increasingly important role in addressing some of the most pressing challenges in health and agriculture.

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